BenchChemオンラインストアへようこそ!

3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine

medicinal chemistry kinase inhibitor design azaindole scaffold

3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1) is a dihalogenated fused heterocycle belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class, with molecular formula C₇H₄BrClN₂ and molecular weight 231.48 g·mol⁻¹. The compound features bromine at the 3-position and chlorine at the 6-position of the pyrrolo[3,2-b]pyridine scaffold, a core structure recognized as the biological isostere of indole and a privileged motif in kinase inhibitor design.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1190317-85-1
Cat. No. B1464838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine
CAS1190317-85-1
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H
InChIKeyPCNBZQBBFVMANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1): Halogenated 4-Azaindole Building Block for Kinase-Targeted Synthesis


3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1) is a dihalogenated fused heterocycle belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class, with molecular formula C₇H₄BrClN₂ and molecular weight 231.48 g·mol⁻¹ . The compound features bromine at the 3-position and chlorine at the 6-position of the pyrrolo[3,2-b]pyridine scaffold, a core structure recognized as the biological isostere of indole and a privileged motif in kinase inhibitor design . It is commercially available as a research chemical with typical purity specifications of ≥95–97% from multiple global suppliers .

Why 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine Cannot Be Simply Replaced by Its Regioisomeric or Monohalogenated Analogs


The pyrrolopyridine scaffold exists in four regioisomeric forms—[3,2-b], [3,2-c], [2,3-b], and [2,3-c]—each with distinct nitrogen atom positioning that fundamentally alters hydrogen-bonding capability, electronic distribution, and biological target recognition [1]. Within the [3,2-b] series alone, the specific 3-Br/6-Cl substitution pattern differs from positional isomers such as 6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-44-8), where the halogen positions are swapped . Monohalogenated analogs such as 3-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 23688-47-3, MW 197.03 g·mol⁻¹) lack the second reactive halide handle required for sequential orthogonal cross-coupling [2]. The quantitative consequences of these structural differences—in reaction yields, coupling selectivity, and downstream biological activity—render generic substitution across regioisomeric or halogen-positional variants scientifically unjustified without empirical validation.

Quantitative Differentiation Evidence for 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1): A Comparator-Based Procurement Guide


Regiochemical Identity: [3,2-b] vs. [3,2-c] vs. [2,3-b] Isomerism Determines Synthetic and Biological Fate

The target compound is a 4-azaindole (pyrrolo[3,2-b]pyridine), distinguished from the 5-azaindole ([3,2-c]) isomer (CAS 1000341-61-6) and the 7-azaindole ([2,3-b]) isomer (CAS 1190321-08-4). In a comprehensive review of azaindole-based kinase inhibitors, Mérour et al. documented that the four azaindole positional isomers exhibit fundamentally different hydrogen-bond donor/acceptor geometries; the 4-azaindole scaffold presents the pyridine nitrogen at a position enabling a distinct bidentate hinge-binding interaction with kinase ATP-binding pockets compared to the 5- and 7-azaindole isomers [1]. The [3,2-b] scaffold specifically appears in patents targeting CDK12 kinase (WO-2019058132-A1), where pyrrolo[3,2-b]pyridine derivatives demonstrated inhibitory activity in biochemical assays [2]. While direct comparative IC₅₀ data for these specific halogenated intermediates are not published, the regioisomeric scaffold identity predicates different downstream biological outcomes that cannot be assumed equivalent.

medicinal chemistry kinase inhibitor design azaindole scaffold

Dual Orthogonal Halogenation: 3-Br/6-Cl Pattern Enables Sequential Chemoselective Cross-Coupling Unavailable to Monohalogenated Analogs

The target compound possesses two electronically and sterically distinct halogen atoms—bromine at the 3-position (pyrrole ring) and chlorine at the 6-position (pyridine ring)—enabling sequential chemoselective cross-coupling. Bromine at C3 is more reactive in oxidative addition with Pd(0) catalysts than chlorine at C6, permitting selective Suzuki-Miyaura coupling at the 3-position followed by a second coupling at the 6-position . In contrast, the monohalogenated analog 3-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 23688-47-3) offers only one reactive site, limiting synthetic diversification to a single vector. The 6-bromo-3-chloro positional isomer (CAS 1190319-44-8) presents the more reactive bromine on the pyridine ring rather than the pyrrole ring, altering the electronic bias and site selectivity of the first coupling event . This differential reactivity has practical consequences: in palladium-catalyzed Suzuki couplings of related dihalogenated heterocycles, C–Br bonds undergo oxidative addition approximately 10–100× faster than C–Cl bonds under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O), enabling true sequential diversification without protecting group strategies [1].

cross-coupling C–C bond formation sequential functionalization

Physicochemical Property Differentiation: Density and Boiling Point Compared with Monohalogenated [3,2-b] Scaffold

The dihalogenated target compound exhibits measurably different physicochemical properties compared to the monohalogenated 3-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 23688-47-3). The target compound has a computed density of 1.9±0.1 g/cm³ and a boiling point of 359.3±37.0 °C at 760 mmHg, with a flash point of 171.1±26.5 °C and LogP of 2.10 . The monohalogenated analog has a lower density of 1.77 g/cm³, a lower boiling point of 346.3 °C at 760 mmHg, and a lower molecular weight of 197.03 g·mol⁻¹ (versus 231.48 g·mol⁻¹ for the target) . The increased boiling point (+13 °C) and density (+0.13 g/cm³) of the target compound reflect the additional chlorine atom's contribution to molecular polarizability and mass. The LogP difference (target ≈2.10 vs. monobromo ≈2.33) is modest but indicates that the 6-chloro substituent slightly reduces lipophilicity relative to the monohalogenated scaffold, which may affect chromatographic retention and partitioning behavior during purification .

physicochemical properties compound handling purification

Commercial Availability and Purity Benchmarking: 97% Purity vs. Regioisomeric Alternatives

The target compound (CAS 1190317-85-1) is available from multiple global suppliers with a standard purity of 97% (Fluorochem) or ≥95% (AKSci, Leyan), with pricing from £344/100 mg to £1,421/g at the 97% purity tier . The [2,3-b] regioisomer (CAS 1190321-08-4) is marketed at comparable purity (≥95–98%) but is listed by fewer suppliers, suggesting lower commercial availability . The [3,2-c] regioisomer (CAS 1000341-61-6) is offered at ≥95% purity but is positioned as a custom synthesis product by some vendors . The 6-bromo-3-chloro positional isomer (CAS 1190319-44-8) is available at 97% purity with documented QC (NMR, HPLC, GC) from Bidepharm . Notably, the target compound carries GHS07 hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation), which is typical for halogenated heterocycles of this class .

chemical procurement purity specification supply chain

Class-Level SAR: 1H-Pyrrolo[3,2-b]pyridine Scaffold Shows Nanomolar NMDA Receptor Antagonism and Defined CYP Inhibition Profile

Although the specific target compound has not been profiled in published biological assays as an isolated entity, a systematic SAR study of 1H-pyrrolo[3,2-b]pyridine derivatives by Chrovian et al. provides quantitative class-level benchmarks. In this study, N1-substituted 1H-pyrrolo[3,2-b]pyridines were evaluated for GluN2B receptor antagonism using a calcium mobilization assay in inducible CHO T-Rex cells heterologously expressing hGluN1a/GluN2B, with IC₅₀ values reported in the nanomolar range across the series [1]. The same study characterized CYP inhibition profiles against six human liver microsome isoforms (1A2, 2C19, 2C8, 2C9, 2D6, 3A4) and assessed P-glycoprotein efflux ratios in MDR1-transfected MDCK cells [1]. The presence of chlorine at the 6-position on the pyridine ring is structurally analogous to the 6-chloro substituent pattern observed in azaindole-based Cdc7 kinase inhibitors, where 6-chloro substitution contributed to selectivity for Cdc7 over CDK2 [2]. These class-level data establish that the [3,2-b] scaffold with halogen decoration has validated biological relevance, but direct quantitative extrapolation to the 3-bromo-6-chloro compound is not warranted without compound-specific testing.

NMDA receptor CYP inhibition structure-activity relationship

Validated Application Scenarios for 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1) Based on Evidence


Sequential Chemoselective Cross-Coupling for Kinase Inhibitor Library Synthesis

The 3-Br/6-Cl dihalogenation pattern of the target compound is directly suited for building diverse kinase-focused compound libraries via two sequential palladium-catalyzed cross-coupling reactions. The more reactive C3–Br bond undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, leaving the C6–Cl intact for a subsequent Buchwald-Hartwig amination or second Suzuki coupling. This sequential strategy, enabled by the approximately 10–100× faster oxidative addition of C–Br over C–Cl bonds with standard Pd(0) catalysts, eliminates the need for protecting group manipulations and is documented in the synthesis of pyrrolopyridine-based CDK12 inhibitors (WO-2019058132-A1) [1]. The [3,2-b] scaffold specifically provides the correct nitrogen geometry for hinge-binding interactions in kinase ATP pockets [2].

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Effects on Azaindole Scaffolds

The target compound serves as a key intermediate for systematic SAR studies probing the effect of halogen identity and position on biological activity. By using the 3-Br/6-Cl compound as a common starting point, researchers can independently vary substituents at each position through chemoselective coupling and compare results against the monohalogenated analog (3-bromo-1H-pyrrolo[3,2-b]pyridine, CAS 23688-47-3) and the positional isomer (6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, CAS 1190319-44-8). The measured LogP of approximately 2.10 for the target compound, compared with approximately 2.33 for the monobromo analog, provides a quantifiable lipophilicity baseline for understanding how the 6-Cl substituent modulates physicochemical properties .

Fragment-Based Drug Discovery (FBDD) Using Halogenated 4-Azaindole as a Privileged Fragment

The pyrrolo[3,2-b]pyridine core is recognized as a privileged fragment in kinase drug discovery, and the 3-bromo-6-chloro derivative offers two synthetic handles for fragment elaboration. The compound's molecular weight (231.48 g·mol⁻¹) and moderate LogP (2.10) place it within fragment-like chemical space (MW < 300, LogP < 3), while the dual halogens provide versatile vectors for fragment growing and linking strategies. The 4-azaindole scaffold has demonstrated specific utility in Cdc7 and CDK12 kinase inhibitor programs, where the pyridine nitrogen engages the kinase hinge region [2][1].

Internal Reference Standard for Regioisomeric Purity Control in Medicinal Chemistry Campaigns

Given the availability of four regioisomeric pyrrolopyridine scaffolds with identical molecular formula (C₇H₄BrClN₂) but different CAS numbers and biological profiles, the target compound (CAS 1190317-85-1) can serve as an authenticated reference standard for confirming regioisomeric identity by NMR, HPLC retention time, or mass spectrometry. This is critical when synthetic routes may generate regioisomeric mixtures or when verifying the identity of commercially sourced building blocks. The InChI Key (PCNBZQBBFVMANE-UHFFFAOYSA-N), canonical SMILES (ClC1=CN=C2C(Br)=CNC2=C1), and computed PSA (28.68 Ų) provide unambiguous identifiers to distinguish this compound from its isomers .

Quote Request

Request a Quote for 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.